REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[K+].[Cl:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:15]([CH2:25][CH:26]([F:28])[F:27])[C:16]([C:18]2[C:19](=[O:24])[O:20][CH2:21]C=2O)=O)=[CH:10][CH:9]=1>C(#N)CCC>[Cl:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:15]([CH2:25][CH:26]([F:27])[F:28])[C:16]2[CH2:21][O:20][C:19](=[O:24])[CH:18]=2)=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CN(C(=O)C=1C(OCC1O)=O)CC(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)#N
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with 30 ml of water
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CN(C1=CC(OC1)=O)CC(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |